NHS-Biotin reacts with primary amines, which are functional groups found in many molecules including proteins. The NHS group of NHS-Biotin acts as a leaving group, readily attaching to the primary amine to form a stable amide bond. This covalent linkage between NHS-Biotin and the target molecule allows researchers to leverage the strong biotin-streptavidin interaction for various applications [].
Streptavidin is a protein with a very high affinity for biotin. By attaching NHS-Biotin to a molecule of interest, researchers can then use streptavidin conjugated (linked) to a fluorescent molecule, enzyme, or other detectable group to visualize or manipulate the biotinylated molecule [].
NHS-Biotin is a versatile tool with numerous applications in scientific research. Here are a few examples:
NHS-Biotin, short for N-hydroxysuccinimide ester of biotin, is a chemical compound widely used in scientific research for the labeling of biomolecules like proteins, antibodies, and nucleic acids [1]. Biotin itself is a water-soluble vitamin (Vitamin B7) but NHS-Biotin is a derivative specifically designed to covalently attach biotin to target molecules. This labeling technique, known as biotinylation, allows researchers to track, purify, and manipulate biomolecules with ease due to biotin's strong affinity for streptavidin, another protein [2].
The significance of NHS-Biotin lies in its ability to bridge the gap between various biomolecules and streptavidin-conjugated tools. Streptavidin boasts an exceptionally strong and specific interaction with biotin, making it a valuable asset in numerous research applications like:
NHS-Biotin possesses a unique structure that facilitates its labeling function (See image). It consists of two key components:
This moiety provides the affinity for streptavidin. It contains a thienyl ring fused to an imidazole ring, linked to a carboxylic acid group through a valeric acid chain [1].
This reactive group allows NHS-Biotin to form amide bonds with primary amines ( -NH2) present on biomolecules, particularly the side chain of lysine residues in proteins [1]. The NHS ester is susceptible to hydrolysis, making it crucial to use NHS-Biotin under specific reaction conditions.
The short spacer arm between biotin and NHS ester minimizes steric hindrance, allowing efficient labeling of biomolecules with minimal impact on their function [5].
NHS-Biotin is uncharged and possesses a simple alkyl chain spacer arm. This property makes it cell membrane permeable, enabling intracellular labeling of biomolecules [2].
NHS-Biotin reacts with primary amines on biomolecules via nucleophilic attack by the amine group on the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond, linking the biotin moiety to the biomolecule (Equation 1) [1].
NHS-Biotin + Biomolecule-NH2 -> Biomolecule-NH-CO-Biotin + NHS
NHS-Biotin is susceptible to hydrolysis in aqueous solutions, particularly at alkaline pH. This hydrolysis cleaves the NHS ester bond, releasing free biotin and N-hydroxysuccinimide (Equation 2) [1].
NHS-Biotin + H2O -> Biotin + NHS + OH-
Due to hydrolysis, NHS-Biotin is typically used immediately after preparation or under controlled reaction conditions to maximize labeling efficiency.
Irritant